molecular formula C14H22N6O2 B6426652 N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}cyclopropanecarboxamide CAS No. 2034408-33-6

N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}cyclopropanecarboxamide

Cat. No.: B6426652
CAS No.: 2034408-33-6
M. Wt: 306.36 g/mol
InChI Key: RUFDXLHIIOYXEO-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}cyclopropanecarboxamide is a compound that features a cyclopropanecarboxamide group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}cyclopropanecarboxamide typically involves a multi-step synthesis process. It can start with the triazine ring formation through nucleophilic substitution reactions, followed by functionalization with dimethylamino and morpholine groups. Finally, the cyclopropanecarboxamide moiety is introduced via a cyclopropanation reaction. Reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve batch or continuous flow processes to ensure scalability. Purification techniques such as recrystallization, chromatography, and solvent extraction are employed to achieve the desired purity levels. Stringent quality control measures are essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}cyclopropanecarboxamide can undergo a variety of chemical reactions including:

  • Oxidation and Reduction: It can be oxidized or reduced depending on the reagents and conditions used.

  • Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions due to the presence of reactive sites on the triazine ring.

  • Cycloaddition: The cyclopropane moiety can participate in cycloaddition reactions to form larger ring structures.

Common Reagents and Conditions: Reagents like halogens, acids, bases, and organometallic compounds are commonly used. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed: The major products formed depend on the specific reaction type. For example, oxidation may yield corresponding alcohols or ketones, while substitution may introduce new functional groups onto the triazine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the development of novel materials and catalysts.

Biology and Medicine: In biological research, N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}cyclopropanecarboxamide is explored for its potential therapeutic properties. It may interact with biological targets such as enzymes and receptors, offering possibilities for drug development.

Industry: The compound's stability and reactivity make it suitable for applications in industrial processes, including the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. Pathways involved might include enzyme inhibition or activation, receptor agonism or antagonism, and signal transduction modulation.

Comparison with Similar Compounds

When compared to other triazine derivatives, N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}cyclopropanecarboxamide stands out due to its cyclopropane moiety, which adds unique reactivity and potential biological activity. Similar compounds include:

  • 2,4,6-triaminotriazine

  • 2-chloro-4,6-diaminotriazine

  • 4,6-dimethylamino-1,3,5-triazine

These comparisons highlight the distinct properties and applications of this compound within the broader class of triazine compounds.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2/c1-19(2)13-16-11(9-15-12(21)10-3-4-10)17-14(18-13)20-5-7-22-8-6-20/h10H,3-9H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFDXLHIIOYXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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